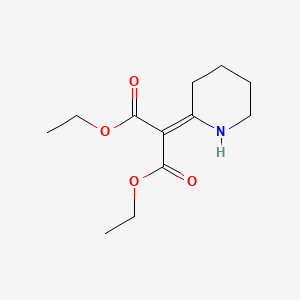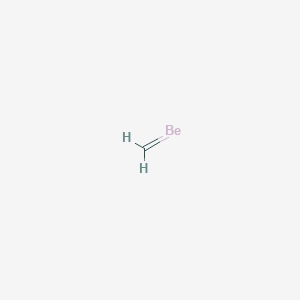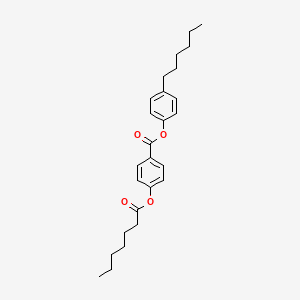![molecular formula C17H17NO3 B14643486 Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by its benzyl group attached to a carbamate moiety, which is further connected to a chiral center bearing a methyl and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+Amine→Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd-C) can facilitate the hydrogenation steps required for the synthesis of the benzyl group.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Hydrogenation: The benzyl group can be removed via catalytic hydrogenation using Pd-C.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H₂
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Nucleophilic Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Hydrogenation: Benzyl alcohol and the corresponding amine
Hydrolysis: Benzyl alcohol and the corresponding amine
Substitution: Depending on the nucleophile, various substituted carbamates
Aplicaciones Científicas De Investigación
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms where carbamates act as enzyme inhibitors.
Medicine: Investigated for its potential use in drug design as a prodrug that releases active amines.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate involves the formation of a stable carbamate linkage that can be selectively cleaved under specific conditions. The molecular targets include enzymes with active amine groups, where the carbamate acts as a reversible inhibitor by forming a covalent bond with the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Comparison
Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate is unique due to its chiral center and the presence of both a benzyl and a phenyl group. This structural complexity allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry. In contrast, simpler carbamates like methyl and ethyl carbamate lack this level of specificity and are used in more general applications.
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
benzyl N-(1-oxo-1-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C17H17NO3/c1-13(16(19)15-10-6-3-7-11-15)18-17(20)21-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,18,20) |
Clave InChI |
IBQLNUCDRMSSBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



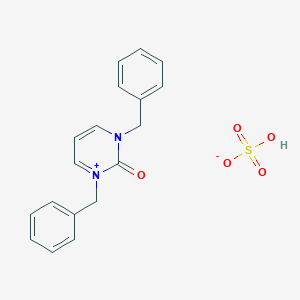


![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)

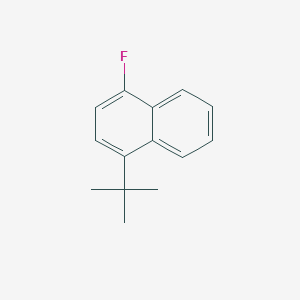
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
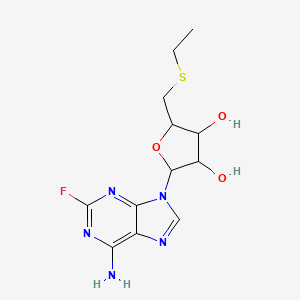
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
